N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide
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Description
N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C25H33N3O5S and its molecular weight is 487.62. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation of Antimicrobial Agents
A study on thiazolidin-4-one derivatives explored the synthesis and antimicrobial activity of compounds, highlighting the potential for creating effective antimicrobial agents through structural modification and evaluation of novel compounds (Baviskar, Obermeier, Barrish, Chong, Marino, Murugesan, Wang-Iverson, Morrison, 2013).
Development of Metabolically Stable Analogues
Research into selective endothelin (ET) receptor antagonists demonstrated the importance of identifying and optimizing metabolically stable analogues to improve pharmacokinetic properties, a methodology that could be applied to the development of compounds with specific applications, including the compound (Humphreys et al., 2003).
Antioxidant Activity of Coordination Complexes
A study on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives found significant antioxidant activity, suggesting that similar structural frameworks might be explored for their potential antioxidant properties (Chkirate et al., 2019).
Anti-Inflammatory Activity
Research into novel compounds with anti-inflammatory activity, such as N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, indicates the potential for discovering new therapeutic agents through the synthesis and evaluation of novel chemical structures (Sunder, Maleraju, 2013).
Properties
IUPAC Name |
N-[4-[[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]sulfamoyl]-3-methylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O5S/c1-16(2)11-12-28-21-14-20(7-9-22(21)33-15-25(5,6)24(28)30)27-34(31,32)23-10-8-19(13-17(23)3)26-18(4)29/h7-10,13-14,16,27H,11-12,15H2,1-6H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMJZIQVXYYSJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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